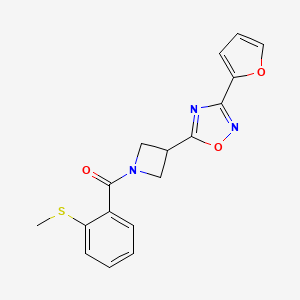

(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(methylthio)phenyl)methanone

Description

Properties

IUPAC Name |

[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-(2-methylsulfanylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-24-14-7-3-2-5-12(14)17(21)20-9-11(10-20)16-18-15(19-23-16)13-6-4-8-22-13/h2-8,11H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEAUCTTYSBHDID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(methylthio)phenyl)methanone is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antimicrobial, and antioxidant activities.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:

- Furan ring : Known for various biological activities, including antioxidant and anti-inflammatory properties.

- Oxadiazole moiety : Frequently associated with antimicrobial and anticancer activities.

- Azetidine ring : A four-membered cyclic amine that can influence pharmacological properties.

- Methylthio group : Often enhances the lipophilicity and bioactivity of the compound.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

- Cell Line Studies : In vitro tests showed that the compound effectively inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines were reported to be in the range of 5.10–22.08 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Induction of Apoptosis : The compound has been shown to activate caspase pathways leading to programmed cell death in cancer cells .

- Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly affecting phases critical for cell division.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens:

- Bacterial Inhibition : Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest it could serve as a potential lead compound for developing new antibiotics.

Antioxidant Activity

In addition to its anticancer and antimicrobial activities, the compound demonstrates antioxidant properties:

- Lipid Peroxidation Assay : The compound was evaluated using the TBARS assay, showing significant inhibition of lipid peroxidation, which is crucial for preventing oxidative stress-related damage in cells .

Case Studies

Several case studies highlight the biological efficacy of this compound:

- Study on MCF-7 Cells : A comprehensive study revealed that treatment with the compound resulted in a significant decrease in cell viability, with morphological changes indicative of apoptosis.

- Antimicrobial Efficacy : Another study tested various concentrations against Staphylococcus aureus and Escherichia coli, demonstrating a dose-dependent response with substantial bactericidal effects at higher concentrations.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally or functionally related molecules. Key analogs include:

Table 1: Structural and Functional Comparison

Key Findings

Scaffold Diversity and Bioactivity :

- The target compound’s 1,2,4-oxadiazole scaffold is less common in published studies compared to 1,2,4-thiadiazole or triazole analogs (e.g., ). Thiadiazoles often exhibit stronger antimicrobial activity due to sulfur’s electronegativity, while oxadiazoles may favor kinase inhibition.

- The azetidine ring confers rigidity and metabolic stability compared to larger nitrogen-containing rings (e.g., piperazine in ), which may reduce off-target interactions.

Functional Group Contributions :

- The 2-(methylthio)phenyl group distinguishes the compound from analogs with electron-withdrawing substituents (e.g., 3-fluorophenyl in or trimethoxyphenyl in ). Methylthio groups enhance lipophilicity (logP ~3.5 predicted) but may increase susceptibility to oxidative metabolism.

- The furan-2-yl moiety, shared with , is associated with moderate CYP450 inhibition risks, which could affect pharmacokinetics.

Computational Predictions :

- Tools like SimilarityLab () suggest structural analogs of the target compound (e.g., oxadiazole-piperazine hybrids) have predicted activity against kinases and GPCRs. However, experimental validation is lacking.

- QSAR models for thiadiazole-triazole hybrids () indicate that methoxy and tolyl groups enhance anticancer activity, but the target compound’s methylthio and furan groups may shift selectivity toward inflammatory targets.

Table 2: Hypothetical Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.